molecular formula C14H11F2NO2 B189795 Benzyl (2,4-difluorophenyl)carbamate CAS No. 112434-18-1

Benzyl (2,4-difluorophenyl)carbamate

Cat. No. B189795
M. Wt: 263.24 g/mol
InChI Key: JSAYKGNHIVNWPQ-UHFFFAOYSA-N
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Patent
US08198273B2

Procedure details

To 2,4-difluoro-phenylamine (1, 7.0 mL, 70.0 mmol) in 100 mL of dichloromethane, pyridine (11 mL, 140.0 mmol) and benzyl chloroformate (2, 11.9 mL, 83.4 mmol) were added. The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was concentrated under vacuum and the residue was partitioned between ethyl acetate and potassium bisulfate solution. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum and crystallized from hexanes to give the desired compound (3, 15.6 g, 85%).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].N1C=CC=CC=1.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>ClCCl>[CH2:20]([O:19][C:17](=[O:18])[NH:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N
Name
Quantity
11 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11.9 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and potassium bisulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
crystallized from hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.